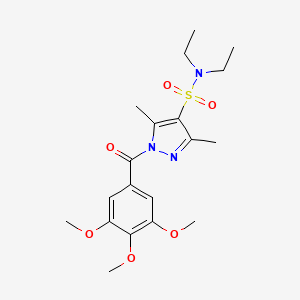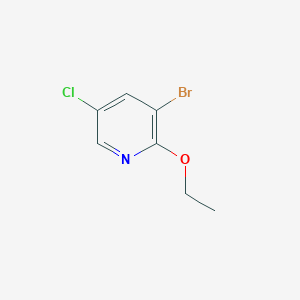
N-(2-氨基乙基)-3-氯苯甲酰胺
描述
N-(2-Aminoethyl)acetamide is an organic building block . It may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .
Synthesis Analysis
While specific synthesis information for N-(2-Aminoethyl)-3-chlorobenzamide is not available, similar compounds such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been used for synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has been studied . The formation of chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase transition process from an intermediate δ phase to the final black phase .Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .Physical And Chemical Properties Analysis
The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .科学研究应用
合成与结构研究
- N-(2-氨基乙基)-3-氯苯甲酰胺及其相关化合物一直是合成与结构研究的主题。例如,N-(8-异丙基-诺tropan-3-α-基)-2-甲氧基-4-氨基-5-氯苯甲酰胺等相关化合物的合成、晶体和分子结构已经使用 X 射线衍射、IR、1 H-NMR 和 13 C-NMR 方法确定(Cabezas 等,1988)。
催化应用
- N-(2-氨基乙基)-3-氯苯甲酰胺衍生物用于催化。例如,已经报道了 Co(III) 催化的 N-氯苯甲酰胺与马来酰亚胺的 [4 + 2] 环化,证明了这些化合物在有机合成中的实用性(Muniraj & Prabhu,2019)。
光降解研究
- 对莫氯贝胺等化合物光降解的研究已将 4-氯苯甲酰胺确定为主要降解产物,从而突出了 N-(2-氨基乙基)-3-氯苯甲酰胺在了解环境降解过程中的相关性(Skibiński & Komsta,2012)。
生物降解研究
- 关于生物降解的研究,特别是关于地下水微污染物的研究,已经确定了与 N-(2-氨基乙基)-3-氯苯甲酰胺相似的化合物相互作用的酶。例如,一种名为 BbdA 的酰胺酶在氨基杆菌属 MSH1 中引发 2,6-二氯苯甲酰胺 (BAM) 的生物降解,这对于了解环境中相关化合物的微生物降解至关重要(T’Syen 等,2015)。
药效学研究
- N-(4-磺胺苯基)-2-羟基-5-氯苯甲酰胺化合物在结构上与 N-(2-氨基乙基)-3-氯苯甲酰胺有关,已合成并进行药效学研究,揭示了潜在的生物活性(张晓勇,2005)。
晶体结构分析
- 已经对单氯苯甲酰胺等类似于 N-(2-氨基乙基)-3-氯苯甲酰胺的化合物的晶体结构和相互作用环境进行了详细分析。这项研究对于了解这些化合物的理化性质和潜在应用至关重要(Gallagher 等,2019)。
化学反应机理
- 已经研究了涉及 N-氯苯甲酰胺衍生物(类似于 N-(2-氨基乙基)-3-氯苯甲酰胺)的反应机理。例如,已经通过计算研究了 Co(III) 催化的 N-氯苯甲酰胺与苯乙烯的环化以及环戊二烯基配体对对映选择性的影响(Gao 等,2023)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILSNGFSINJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-3-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)

![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)


![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 2-nitrophenyl ketone](/img/structure/B3309758.png)
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone](/img/structure/B3309763.png)
![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)



![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile](/img/structure/B3309814.png)
![6-(4-Chlorophenylsulfinyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3309816.png)
![2-(4-Bromo-phenyl)-6-methoxy-benzo[b]thiophene](/img/structure/B3309826.png)